molecular formula C12H14O3 B8576504 3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid

3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid

Cat. No.: B8576504
M. Wt: 206.24 g/mol
InChI Key: JHDBPPRTVRUPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid is an organic compound that features an isochroman ring attached to a propionic acid moiety. Isochroman derivatives are known for their diverse biological activities and potential therapeutic applications. The presence of the isochroman ring, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring, imparts unique chemical properties to the compound.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid

InChI

InChI=1S/C12H14O3/c13-12(14)6-5-11-10-4-2-1-3-9(10)7-8-15-11/h1-4,11H,5-8H2,(H,13,14)

InChI Key

JHDBPPRTVRUPON-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC=C21)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid typically involves the cyclization of appropriate precursors. One common method involves the reduction and cyclization of alkyl 2-acylphenylacetates using a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) . Another method involves the reaction of 1,2-bis-(halomethyl)-benzene with carbon monoxide and water under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic ring in the isochroman moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, modulating their activity. For example, some isochroman derivatives act as dopamine receptor ligands, influencing neurotransmitter signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid is unique due to its specific combination of the isochroman ring and propionic acid moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.

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